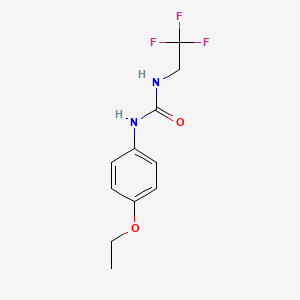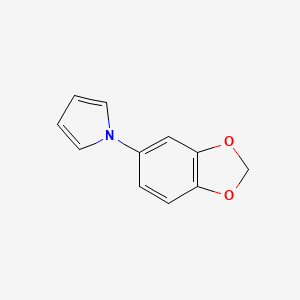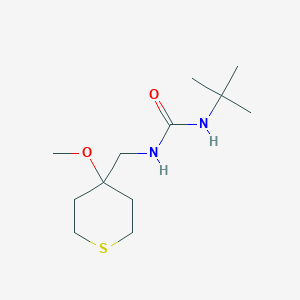
1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a methoxytetrahydrothiopyran ring, and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea typically involves multiple steps:
Formation of the Methoxytetrahydrothiopyran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiopyran ring.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or carbamate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science:
Wirkmechanismus
The mechanism of action of 1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)carbamate: Similar structure but with a carbamate instead of a urea moiety.
1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)amine: Similar structure but with an amine instead of a urea moiety.
Uniqueness
1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the urea moiety, in particular, may enhance its ability to form hydrogen bonds, influencing its interactions with biological targets.
Eigenschaften
IUPAC Name |
1-tert-butyl-3-[(4-methoxythian-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c1-11(2,3)14-10(15)13-9-12(16-4)5-7-17-8-6-12/h5-9H2,1-4H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIRPVZRWBGZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1(CCSCC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Methyl-6-(2-methylphenyl)-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
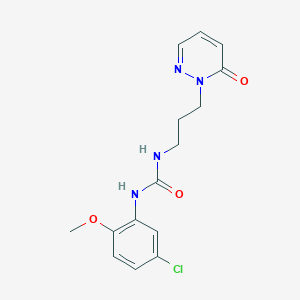
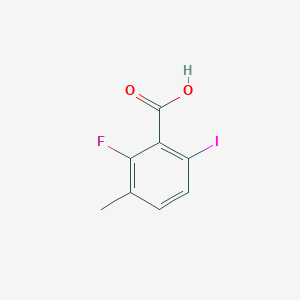
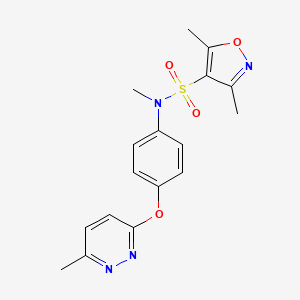
![6-amino-5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2888961.png)
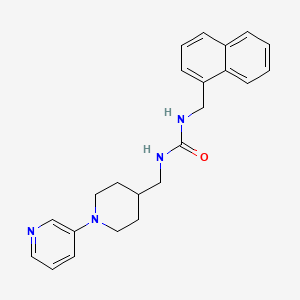
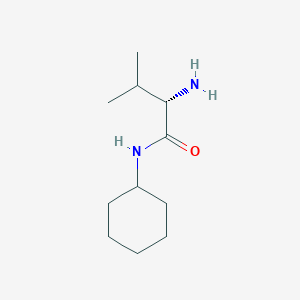
![N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(phenylsulfonyl)butanamide](/img/structure/B2888967.png)
![6-Tert-butyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2888968.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2888970.png)
![(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2888971.png)
